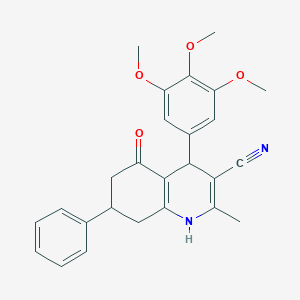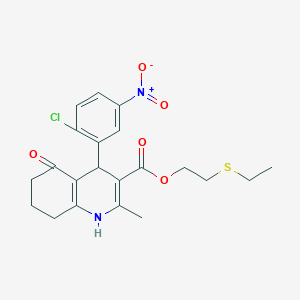![molecular formula C16H24ClNO B4983182 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4983182.png)
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine is a synthetic organic compound that features a pyrrolidine ring attached to a butyl chain, which is further connected to a phenoxy group substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2-chloro-4,6-dimethylphenol, undergoes a nucleophilic substitution reaction with a suitable butyl halide to form 4-(2-chloro-4,6-dimethylphenoxy)butane.
Pyrrolidine Attachment: The intermediate is then reacted with pyrrolidine under basic conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of phase transfer catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents like dimethylformamide or toluene to facilitate the reactions.
Temperature Control: Maintaining specific temperatures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to remove the chlorine atom, forming a dechlorinated derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dechlorinated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: Used in studying receptor-ligand interactions due to its structural features.
Industrial Applications: Employed in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to its target, leading to various biological effects.
Comparison with Similar Compounds
- 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]piperazine
- 1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]pyrrolidine
Comparison:
- Structural Differences: The presence of different substituents on the pyrrolidine ring or variations in the length of the butyl chain.
- Unique Features: 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine is unique due to its specific substitution pattern, which may confer distinct biological activities compared to its analogs.
Properties
IUPAC Name |
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO/c1-13-11-14(2)16(15(17)12-13)19-10-6-5-9-18-7-3-4-8-18/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHTYTLZJWZDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCCN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[5-(aminosulfonyl)-2-hydroxyphenyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B4983112.png)
![2-[3-oxo-2-(9H-xanthen-9-yl)-2,3-dihydro-1H-inden-1-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B4983117.png)



![Methyl 4-[[2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]acetyl]amino]benzoate](/img/structure/B4983141.png)
![(2E)-1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]prop-2-en-1-one](/img/structure/B4983147.png)
![3-Methoxy-4-[3-(4-propan-2-ylphenoxy)propoxy]benzaldehyde](/img/structure/B4983153.png)
![4-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4983158.png)


![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B4983191.png)
![5-({[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4983202.png)
![ethyl 2-methyl-4-(5-nitrofuran-2-yl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4983204.png)
